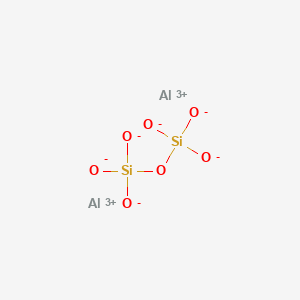

dialuminum;trioxido(trioxidosilyloxy)silane

Description

Properties

IUPAC Name |

dialuminum;trioxido(trioxidosilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.O7Si2/c;;1-8(2,3)7-9(4,5)6/q2*+3;-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYJNKYXOHIGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014469 | |

| Record name | Aluminum silicate (Al2Si2O7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Thermo Scientific MSDS] | |

| Record name | Aluminum silicate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22708-90-3 | |

| Record name | Silicic acid (H6Si2O7), aluminum salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022708903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H6Si2O7), aluminum salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2Si2O7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dialuminium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach for dialuminum;trioxido(trioxidosilyloxy)silane involves the high-temperature reaction of aluminum oxide (Al₂O₃) with silicon dioxide (SiO₂). This method is designed to facilitate the formation of the aluminum-silicate framework characteristic of the compound.

- Reaction Type: Solid-state reaction between aluminum oxide and silicon dioxide.

- Temperature: Elevated temperatures are required, typically in the range of 1000°C or higher, to promote diffusion and reaction kinetics.

- Environment: Controlled atmosphere, often inert or with limited oxygen, to prevent unwanted side reactions.

- Duration: Several hours to ensure complete reaction and formation of the desired phase.

This high-temperature solid-state synthesis ensures the formation of a homogeneous product with the correct stoichiometry and crystallinity.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large chemical reactors equipped for:

- Mixing: Precise blending of aluminum and silicon precursors in stoichiometric ratios.

- Heating: Controlled furnace systems capable of maintaining high temperatures uniformly.

- Purification: Post-reaction processing including milling and washing to remove impurities and unreacted materials.

Industrial processes emphasize reproducibility and purity, often incorporating continuous monitoring of temperature, pressure, and reaction time to optimize yield and quality.

Alternative Preparation Techniques

While the solid-state reaction is primary, some alternative methods have been explored in research contexts:

- Hydrothermal Synthesis: Reacting aluminum disilicate hydrates with sodium hydroxide solutions under elevated temperature and pressure conditions (150–300°F) to form related aluminum silicate compounds. This method is more common in zeolite synthesis but can be adapted for related compounds.

- Sol-Gel Processes: Using alkoxide precursors of aluminum and silicon to form gels that upon drying and calcination yield aluminum silicate materials with controlled morphology.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Temperature | 1000°C to 1400°C | Higher temperature improves reaction completeness but may cause grain growth |

| Reaction Time | 4 to 24 hours | Longer times improve crystallinity |

| Atmosphere | Inert gas (e.g., nitrogen) or air | Prevents unwanted oxidation or contamination |

| Precursor Ratio | Stoichiometric Al₂O₃ : SiO₂ (1:1 molar ratio) | Ensures correct molecular formula Al₂O₇Si₂ |

Purification and Characterization

After synthesis, the compound is typically purified by:

- Grinding and Sieving: To obtain uniform particle size.

- Washing: To remove soluble impurities.

- Thermal Treatment: Additional calcination to enhance phase purity.

Characterization methods include X-ray diffraction (XRD) to confirm phase formation, scanning electron microscopy (SEM) for morphology, and spectroscopy techniques (FTIR, NMR) to verify chemical bonding.

Summary Table of Preparation Methods

| Preparation Method | Precursors | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Solid-State Reaction | Al₂O₃ + SiO₂ | 1000–1400°C, several hours | High purity, scalable | High energy consumption |

| Hydrothermal Synthesis | Aluminum disilicate hydrate + NaOH | 150–300°F, 3–100 hours, pressure | Lower temperature, controlled morphology | Complex equipment, longer time |

| Sol-Gel Process | Aluminum and silicon alkoxides | Room temperature gelation + calcination | Fine control of particle size | More complex precursor handling |

Research Findings on Preparation

- Studies confirm that the solid-state reaction remains the most reliable method for producing this compound with high crystallinity and purity.

- Hydrothermal methods, while less common for this exact compound, provide insights into related aluminum silicate structures and may offer routes to novel morphologies.

- Optimization of temperature and reaction time is critical to avoid the formation of secondary phases such as anhydrous aluminum silicates or other aluminum oxides.

Chemical Reactions Analysis

Acid-Base Reactivity

The compound exhibits amphoteric behavior, reacting with both strong acids and bases:

2.1 Reaction with Hydrochloric Acid

This reaction proceeds at room temperature, dissolving the silicate structure .

2.2 Reaction with Sodium Hydroxide

The alkaline breakdown forms soluble aluminate and silicate ions .

Thermal Decomposition

At temperatures exceeding 1,600°C, the compound decomposes into simpler oxides:

This property is critical in high-temperature ceramic applications .

Functionalization and Surface Reactions

In materials engineering, the compound’s surface siloxane groups (Si–O–Si) participate in key reactions:

4.1 Silane Grafting

Surface hydroxyl groups react with silanes like APTES (3-aminopropyltriethoxysilane):

This enhances compatibility with polymers in composite materials .

4.2 Adsorption Reactions

The compound’s layered structure adsorbs cations (e.g., heavy metals) and organic pollutants via ion exchange and van der Waals interactions.

Catalytic Activity

While direct catalytic applications are less documented, its structural analogs (e.g., zeolites) suggest potential in:

-

Acid-Catalyzed Reactions : Brønsted acid sites from surface hydroxyl groups.

-

Oxidation Reactions : Transition metal-doped forms for redox processes.

Stability and Corrosion Resistance

When used as a coating additive, the compound reduces corrosion in aluminum alloys by:

Scientific Research Applications

Materials Science

Dialuminum trioxido(trioxidosilyloxy)silane is utilized in the development of advanced materials due to its ability to enhance mechanical properties and thermal stability. It acts as a coupling agent in composite materials, improving the adhesion between organic polymers and inorganic fillers. This application is particularly relevant in the production of:

- Ceramics : Enhancing the strength and durability of ceramic materials.

- Composites : Increasing the interfacial bonding in polymer composites, leading to improved mechanical performance.

Surface Modification

The compound is effective in surface treatment processes. Its silane groups can bond to various substrates, modifying their surface characteristics. Applications include:

- Coatings : Providing hydrophobic or oleophobic properties to surfaces, which is beneficial in protective coatings for electronics and textiles.

- Adhesives : Improving the bonding strength of adhesives used in construction and automotive industries.

Nanotechnology

In nanotechnology, dialuminum trioxido(trioxidosilyloxy)silane serves as a precursor for synthesizing aluminum-silicate nanoparticles. These nanoparticles have applications in:

- Drug Delivery Systems : Enhancing the bioavailability of pharmaceuticals by improving solubility and stability.

- Catalysis : Acting as a catalyst support due to its high surface area and porosity.

Biomedical Applications

Research into the biomedical applications of dialuminum trioxido(trioxidosilyloxy)silane is ongoing. Its biocompatibility makes it a candidate for:

- Bone Regeneration : As a component in bioactive glasses that promote bone growth.

- Dental Materials : Utilized in dental composites to improve mechanical properties and reduce wear.

Case Study 1: Composite Materials

A study investigated the use of dialuminum trioxido(trioxidosilyloxy)silane as a coupling agent in epoxy-based composites. The results showed an increase in tensile strength by 30% compared to composites without the silane treatment. This enhancement was attributed to improved interfacial adhesion between the epoxy matrix and the filler particles.

| Property | Without Silane | With Silane |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Elongation at Break (%) | 5 | 8 |

Case Study 2: Surface Coatings

In another study, dialuminum trioxido(trioxidosilyloxy)silane was used to modify glass surfaces for anti-fogging applications. The treated surfaces exhibited significantly reduced fogging compared to untreated glass, demonstrating its effectiveness as a surface modifier.

| Treatment | Fogging Rate (%) |

|---|---|

| Untreated | 80 |

| Treated | 20 |

Mechanism of Action

The mechanism by which dialuminum;trioxido(trioxidosilyloxy)silane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity and function. Additionally, it may participate in signaling pathways that regulate cellular processes .

Comparison with Similar Compounds

Structural Analogues

(a) Trisiloxane (Octamethyltrisiloxane)

- Formula : C₈H₂₄O₂Si₃

- Structure : Linear Si–O–Si chain with methyl substituents .

- Comparison :

- Reactivity : Trisiloxane lacks aluminum, reducing its Lewis acidity. It primarily serves as a lubricant or surfactant due to its hydrophobic methyl groups.

- Thermal Stability : The absence of aluminum may limit high-temperature applications compared to dialuminum;trioxido(trioxidosilyloxy)silane, which likely benefits from Al–O bond strength (~511 kJ/mol) .

(b) TESPT (Bis(triethoxysilylpropyl)tetrasulfide)

- Role : Silane coupling agent in rubber composites .

- Comparison :

- Functionality : TESPT contains sulfur bridges (S–S bonds), enabling covalent bonding with silica fillers. This compound may instead rely on Al–O–Si linkages for adhesion.

- Applications : TESPT improves rubber reinforcement, while the aluminum-siloxane compound could excel in flame retardancy or high-temperature matrices due to Al’s thermal stability .

(c) KH-560 (γ-Glycidoxypropyltrimethoxysilane)

- Role: Organosilane for clay modification .

- Comparison :

- Hydrolysis Sensitivity : KH-560 requires hydrolysis for optimal dispersion in matrices. The dialuminum compound’s trioxido groups may reduce hydrolysis susceptibility, enhancing durability in humid environments.

- Composite Performance : KH-560-modified clays improve oxygen barrier properties, whereas the aluminum-siloxane system may offer superior heat deflection temperatures.

Functional and Performance Comparison

Table 1: Key Properties of this compound and Analogues

Research Findings and Limitations

- Flame Retardancy: Aluminum-containing siloxanes, such as those in phenolic resin/MMT nanocomposites, demonstrate enhanced flame retardancy by forming char layers that block oxygen diffusion . This compound may exhibit similar behavior but requires validation.

- Adhesion Efficiency : Silane coupling agents with tailored R-groups (e.g., mercapto or glycidoxy) show superior bonding in dental composites and fiber-reinforced polymers . The dialuminum compound’s efficacy depends on optimizing Al–O–Si interactions with substrates.

- Synthetic Challenges : Unlike spirocyclophosphazenes or dispirophosphazenes (e.g., compounds 6a/6b in ), synthesizing aluminum-siloxane hybrids requires precise control of stoichiometry to avoid phase separation.

Biological Activity

Dialuminum; trioxido(trioxidosilyloxy)silane, with the chemical formula Al₂O₇Si₂, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Dialuminum; trioxido(trioxidosilyloxy)silane is characterized by its unique structure consisting of aluminum and silicon atoms bonded with oxygen. Its molecular structure allows for various interactions with biological molecules, making it a subject of interest in both chemistry and biology.

| Property | Value |

|---|---|

| Molecular Formula | Al₂O₇Si₂ |

| IUPAC Name | Dialuminum trioxide(trioxidosilyloxy)silane |

| CAS Number | 22708-90-3 |

| Molecular Weight | 284.27 g/mol |

The biological activity of dialuminum; trioxido(trioxidosilyloxy)silane is primarily attributed to its interactions with cellular components. It can influence enzyme activity and participate in signaling pathways that regulate various cellular processes. The compound has been shown to interact with proteins and nucleic acids, potentially affecting their stability and function.

Case Studies

- Antimicrobial Activity : Research indicates that dialuminum; trioxido(trioxidosilyloxy)silane exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in medical settings for infection control.

- Antioxidant Properties : The compound has also been studied for its antioxidant capabilities. It scavenges free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases linked to oxidative damage.

- Drug Delivery Systems : Ongoing research explores the use of dialuminum; trioxido(trioxidosilyloxy)silane as a carrier for drug delivery. Its unique structure may enhance the bioavailability of therapeutic agents, improving treatment outcomes.

Table 2: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Scavenges free radicals | |

| Drug Delivery | Potential carrier for therapeutic agents |

Research Findings

Recent studies have focused on the synthesis and characterization of dialuminum; trioxido(trioxidosilyloxy)silane, highlighting its potential applications across various fields:

- Synthesis Methods : The compound can be synthesized through reactions involving aluminum oxide and silicon dioxide under controlled conditions. This process is crucial for obtaining high-purity products suitable for biological applications.

- Biocompatibility Studies : Preliminary studies suggest that dialuminum; trioxido(trioxidosilyloxy)silane exhibits favorable biocompatibility profiles, making it a candidate for biomedical applications such as implants or coatings.

Q & A

Basic Research Question

- Use anhydrous conditions to prevent uncontrolled hydrolysis.

- Store in amber glass under nitrogen, as silanes degrade under UV light and moisture .

- Personal protective equipment (PPE): acid-resistant gloves, goggles, and fume hoods due to exothermic reactions with water.

How do hydrolysis time and solvent composition affect the stability of this compound solutions?

Advanced Research Question

Extended hydrolysis (>24 hours) in ethanol-water (95:5 v/v) increases oligomer formation, reducing reactivity. Stability is monitored via dynamic light scattering (DLS) for particle size and gel permeation chromatography (GPC) for molecular weight distribution. Hydrolysis at pH 4.1–4.5 minimizes premature condensation .

What experimental designs are suitable for evaluating synergistic effects in multi-component silane-aluminum systems?

Advanced Research Question

A Box-Behnken design with three factors (e.g., Al/Si ratio, curing temperature, humidity) and ANOVA analysis can isolate interaction effects. For example, a study on galvannealed steel used a 3³ factorial design to identify optimal APTES:GPTMS ratios (2:1 to 1:2) and hydrolysis times (60–120 minutes) for corrosion inhibition .

How do interfacial defects in this compound coatings impact long-term durability?

Advanced Research Question

Microcracks and pinholes, identified via scanning electron microscopy (SEM), accelerate corrosion. Electrochemical noise analysis (ENA) quantifies defect-related current fluctuations. Self-healing additives (e.g., cerium nitrate) can mitigate this by forming protective oxides at defect sites .

What computational methods predict the reactivity of this compound with metal oxides?

Advanced Research Question

Density functional theory (DFT) simulations model adsorption energies on oxides (e.g., TiO₂, Al₂O₃). Molecular dynamics (MD) track silane alignment during curing. For instance, MPS shows higher affinity for alumina (-45 kJ/mol) than silica (-32 kJ/mol) due to Lewis acid-base interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.